5-(4-Methylphenyl)-5-oxopentanenitrile
CAS No.: 88636-41-3
Cat. No.: VC2862201
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 88636-41-3 | 
|---|---|
| Molecular Formula | C12H13NO | 
| Molecular Weight | 187.24 g/mol | 
| IUPAC Name | 5-(4-methylphenyl)-5-oxopentanenitrile | 
| Standard InChI | InChI=1S/C12H13NO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3 | 
| Standard InChI Key | ONYGGMPQUGWDMY-UHFFFAOYSA-N | 
| SMILES | CC1=CC=C(C=C1)C(=O)CCCC#N | 
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CCCC#N | 
Introduction
Chemical Structure and Properties
Molecular Structure
5-(4-Methylphenyl)-5-oxopentanenitrile features a 4-methylphenyl group (p-tolyl) connected to a ketone functionality, which links to a four-carbon chain terminating with a nitrile group. The molecular formula can be inferred as C12H13NO, consisting of a benzene ring with a methyl substituent at the para position, a carbonyl group, and a nitrile-terminated aliphatic chain.
The structural arrangement can be understood by examining similar compounds found in the research literature. Compounds with related structural motifs, such as 5-(2-hydroxy-4-methylphenyl)-5-oxopentanenitrile, have been documented and characterized . While this analog differs by having a hydroxyl group in the ortho position of the phenyl ring, it provides insight into the fundamental backbone structure of our target compound.
Physical Properties
Based on structural analogs, 5-(4-Methylphenyl)-5-oxopentanenitrile would likely present as a white solid or viscous oil at room temperature. Similar compounds, such as 5-(2-hydroxy-4-methylphenyl)-5-oxopentanenitrile, appear as white solids with melting points in the range of 70-71°C . Without hydroxyl group involvement, the target compound would likely have lower intermolecular hydrogen bonding capability, potentially resulting in a slightly lower melting point.
The nitrile functionality (-C≡N) imparts specific spectroscopic properties that would be characteristic in analytical identification. In infrared spectroscopy, a distinct absorption band would be expected around 2200-2250 cm⁻¹, corresponding to the C≡N stretching vibration. Additionally, the carbonyl group would likely produce a strong absorption band in the 1680-1700 cm⁻¹ region.
Synthetic Pathways and Preparation
Reaction Scheme Analysis
A feasible synthetic route, based on the published methods for similar compounds, might involve:
- 
Preparation of a 4-methylphenyl ketone through Friedel-Crafts acylation of toluene with an appropriate acyl chloride. 
- 
Bromination of the alpha position of the ketone using bromine in the presence of a catalytic amount of aluminum trichloride. 
- 
Substitution of the bromine with a nitrile-containing nucleophile or transformation of the alpha-bromo group to incorporate the nitrile functionality. 
This approach is consistent with general synthetic procedures outlined for related compounds where alpha-bromoketones serve as key intermediates for further functionalization .
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum would likely feature distinctive absorption bands characteristic of the functional groups present in the molecule:
| Functional Group | Expected Absorption (cm⁻¹) | 
|---|---|
| Nitrile (C≡N) | 2200-2250 | 
| Carbonyl (C=O) | 1680-1700 | 
| Aromatic C-H | 3030-3080 | 
| Aliphatic C-H | 2850-2950 | 
| Aromatic C=C | 1450-1600 | 
These spectroscopic features would be instrumental in confirming the structure and purity of synthesized 5-(4-Methylphenyl)-5-oxopentanenitrile.
Reactivity and Chemical Properties
Functional Group Reactivity
The 5-(4-Methylphenyl)-5-oxopentanenitrile molecule contains multiple reactive functional groups, each with distinctive chemical properties:
- 
The nitrile group (C≡N) can undergo various transformations including: - 
Hydrolysis to carboxylic acids or amides 
- 
Reduction to primary amines 
- 
Addition reactions with nucleophiles 
- 
Conversion to heterocyclic compounds 
 
- 
- 
The ketone functionality provides a site for: - 
Nucleophilic addition reactions 
- 
Condensation reactions with amines or hydrazines 
- 
Reduction to secondary alcohols 
- 
Wittig and related olefination reactions 
 
- 
- 
The methyl group on the phenyl ring could participate in oxidation reactions or serve as a handle for further functionalization. 
This multifunctional reactivity profile makes 5-(4-Methylphenyl)-5-oxopentanenitrile a potentially valuable synthetic intermediate in the preparation of more complex molecules.
Stability Considerations
- 
Strong acidic conditions, which could hydrolyze the nitrile group 
- 
Strong basic conditions, which might promote condensation reactions at the ketone 
- 
Strong reducing agents, which could reduce both the nitrile and ketone functionalities 
Proper storage in a cool, dry environment protected from light would be advisable to maintain the compound's integrity over extended periods.
A Table 5. Comparison with Related Compounds
The following table compares 5-(4-Methylphenyl)-5-oxopentanenitrile with structurally related compounds documented in the literature:
| Compound | Structural Differences | Physical State | Melting Point | Key Spectroscopic Features | 
|---|---|---|---|---|
| 5-(4-Methylphenyl)-5-oxopentanenitrile | Reference compound | Predicted white solid | Not determined | Predicted nitrile absorption at 2200-2250 cm⁻¹ | 
| 5-(2-hydroxy-4-methylphenyl)-5-oxopentanenitrile | Hydroxyl group at ortho position | White solid | 70-71°C | ¹H NMR: δ 12.10 (s, 1H, OH) | 
| 5-(2-hydroxy-5-methylphenyl)-5-oxopentanenitrile | Hydroxyl at ortho, methyl at meta position | White solid | 55-56°C | ¹H NMR: δ 11.91 (s, 1H, OH) | 
| 4-Methyl-5-oxopentanenitrile | Lacks phenyl group | Not specified | Not determined | Different carbon framework | 
This comparison highlights structural variations and their impact on physical properties across related molecular scaffolds .
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